

Combining Calcium Orange with Other Fluorescent Probes: Application Notes and Protocols

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Compound of Interest					
Compound Name:	Calcium orange				
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Introduction

Calcium Orange is a fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). Its spectral properties, with an excitation maximum around 549 nm and an emission maximum at approximately 574-576 nm, make it a valuable tool for monitoring calcium signaling in various cell types.[1] A key advantage of **Calcium Orange** is its spectral placement, which allows for multiplexing with other fluorescent probes that excite in the ultraviolet (UV) or far-red regions of the spectrum. This compatibility enables the simultaneous visualization of calcium dynamics alongside other cellular events and structures, providing a more comprehensive understanding of cellular function.

This document provides detailed application notes and protocols for combining **Calcium Orange** with other commonly used fluorescent probes for multi-parameter imaging studies.

Data Presentation: Spectral Compatibility

Successful multiplex fluorescence imaging relies on the selection of probes with minimal spectral overlap. The following table summarizes the spectral properties of **Calcium Orange** and a selection of compatible fluorescent probes for co-staining experiments.



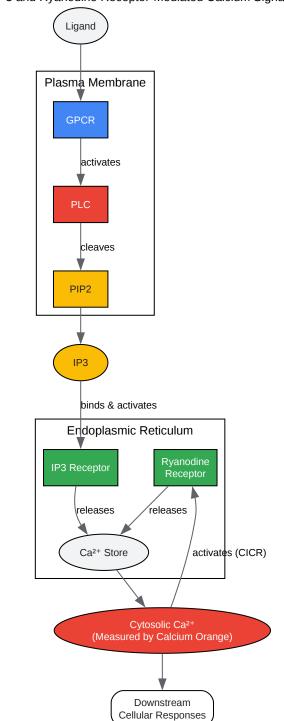
Probe Name	Target	Excitation Max (nm)	Emission Max (nm)	Recommended Laser Line (nm)
Calcium Orange	Cytosolic Ca ²⁺	~549[1]	~574-576[1]	561
Hoechst 33342	Nucleus (DNA)	~350	~461	405
MitoTracker Red CMXRos	Mitochondria	~579	~599	561
LysoTracker Red DND-99	Acidic Organelles (Lysosomes)	~577	~590	561
GFP (Green Fluorescent Protein)	Protein of Interest	~488	~509	488

Note: While MitoTracker Red CMXRos and LysoTracker Red DND-99 have emission spectra close to **Calcium Orange**, they can often be distinguished with appropriate filter sets and spectral unmixing techniques. For GFP, the separation is more straightforward due to the larger spectral distance.[2][3]

Signaling Pathway: IP3 and Ryanodine Receptor-Mediated Calcium Release

A common signaling pathway leading to intracellular calcium release involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, causing the release of stored Ca²⁺ into the cytosol. This initial calcium release can then trigger further release from ryanodine receptors (RyRs), a phenomenon known as calcium-induced calcium release (CICR).





IP3 and Ryanodine Receptor-Mediated Calcium Signaling

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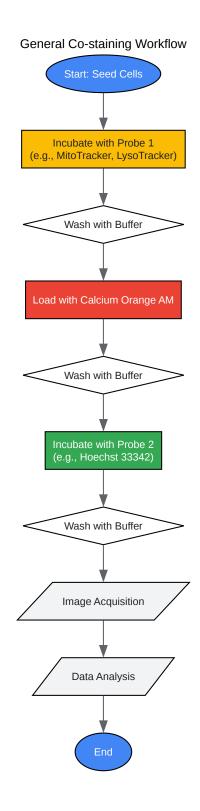
Caption: IP3 and Ryanodine Receptor Signaling Pathway.



Experimental Workflow: Co-staining with Calcium Orange

The following diagram outlines a general workflow for co-staining cells with **Calcium Orange** and another fluorescent probe.





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Caption: A generalized workflow for multiplex fluorescent staining.



Experimental Protocols

Protocol 1: Co-staining of Cytosolic Calcium and Nuclei with Calcium Orange and Hoechst 33342

This protocol describes the simultaneous visualization of intracellular calcium dynamics and nuclear morphology.

Materials:

- Calcium Orange AM (acetoxymethyl ester)
- Hoechst 33342
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Cell culture medium
- · Cells cultured on coverslips or in imaging dishes

Procedure:

- Prepare Staining Solutions:
 - Prepare a 1 to 5 mM stock solution of Calcium Orange AM in anhydrous DMSO.
 - Prepare a 1 mg/mL (approximately 1.6 mM) stock solution of Hoechst 33342 in deionized water or DMSO.
 - For Calcium Orange loading, prepare a working solution of 2-5 μM Calcium Orange AM in HBSS. It is recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the working solution to aid in dye dispersal.
 - Prepare a 1 μg/mL Hoechst 33342 working solution in HBSS.



- · Cell Staining:
 - Wash the cells twice with pre-warmed HBSS.
 - Add the Calcium Orange AM working solution to the cells and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with pre-warmed HBSS to remove excess Calcium Orange AM.
 - Add the Hoechst 33342 working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
 - Wash the cells twice with HBSS.
- · Imaging:
 - Image the cells immediately in HBSS.
 - Use appropriate filter sets for each fluorophore:
 - Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.
 - Calcium Orange: Excitation ~549 nm, Emission ~575 nm.

Protocol 2: Co-staining of Cytosolic Calcium and Mitochondria with Calcium Orange and MitoTracker Red CMXRos

This protocol allows for the simultaneous monitoring of calcium signals and mitochondrial localization and health.

Materials:

- Calcium Orange AM
- MitoTracker Red CMXRos
- Pluronic F-127



- Anhydrous DMSO
- HBSS or other suitable buffer
- Cell culture medium
- Cells cultured on coverslips or in imaging dishes

Procedure:

- Prepare Staining Solutions:
 - Prepare a 1 to 5 mM stock solution of Calcium Orange AM in anhydrous DMSO.
 - Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
 - Prepare a MitoTracker Red CMXRos working solution of 25-500 nM in pre-warmed cell culture medium.
 - Prepare a Calcium Orange AM working solution of 2-5 μM in HBSS, containing 0.02-0.04% Pluronic F-127.
- Cell Staining:
 - Wash the cells with pre-warmed cell culture medium.
 - Add the MitoTracker Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C.
 - Wash the cells twice with pre-warmed HBSS.
 - Add the Calcium Orange AM working solution and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with pre-warmed HBSS.
- · Imaging:
 - Image the cells in HBSS.



- Use appropriate filter sets. Due to the proximity of their emission spectra, use narrow bandpass filters or spectral imaging and linear unmixing if available.
 - Calcium Orange: Excitation ~549 nm, Emission ~575 nm.
 - MitoTracker Red CMXRos: Excitation ~579 nm, Emission ~599 nm.[4]

Protocol 3: Co-staining of Cytosolic Calcium and Lysosomes with Calcium Orange and LysoTracker Red DND-99

This protocol enables the concurrent visualization of calcium signaling and the dynamics of acidic organelles.

Materials:

- Calcium Orange AM
- LysoTracker Red DND-99
- Pluronic F-127
- Anhydrous DMSO
- HBSS or other suitable buffer
- · Cell culture medium
- Cells cultured on coverslips or in imaging dishes

Procedure:

- Prepare Staining Solutions:
 - Prepare a 1 to 5 mM stock solution of Calcium Orange AM in anhydrous DMSO.
 - Prepare a 1 mM stock solution of LysoTracker Red DND-99 in anhydrous DMSO.



- Prepare a LysoTracker Red DND-99 working solution of 50-75 nM in pre-warmed cell culture medium.[5]
- Prepare a Calcium Orange AM working solution of 2-5 μM in HBSS, containing 0.02-0.04% Pluronic F-127.
- Cell Staining:
 - Wash the cells with pre-warmed cell culture medium.
 - Add the LysoTracker Red DND-99 working solution and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with pre-warmed HBSS.
 - Add the Calcium Orange AM working solution and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with pre-warmed HBSS.
- Imaging:
 - Image the cells in HBSS.
 - As with MitoTracker Red, use narrow bandpass filters or spectral imaging to distinguish the signals.
 - Calcium Orange: Excitation ~549 nm, Emission ~575 nm.
 - LysoTracker Red DND-99: Excitation ~577 nm, Emission ~590 nm.[5]

Conclusion

The spectral characteristics of **Calcium Orange** make it a versatile tool for multiplex fluorescence imaging. By carefully selecting spectrally compatible probes and optimizing staining protocols, researchers can simultaneously investigate calcium signaling in the context of other cellular structures and events. The protocols provided here serve as a starting point, and optimization may be required for specific cell types and experimental conditions.



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